5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide

HPLC impurity profiling retention time

5-Chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is a process-related impurity in betrixaban synthesis. Its unique retention time and MS/MS transition (m/z 298→170) enable definitive identification. Unlike 2-amino or 2-nitro analogs, this standard ensures method specificity. Essential for ICH Q3A-compliant impurity profiling, system suitability, and forced degradation studies.

Molecular Formula C13H10Cl2N2O2
Molecular Weight 297.13 g/mol
CAS No. 312591-32-5
Cat. No. B11707880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide
CAS312591-32-5
Molecular FormulaC13H10Cl2N2O2
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C13H10Cl2N2O2/c1-19-11-4-2-8(14)6-10(11)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18)
InChIKeyJVGMBZMVICZJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide (CAS 312591-32-5): Procurement-Relevant Identity and Betrixaban Impurity Classification


5-Chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide (CAS 312591-32-5) is a synthetic benzamide derivative with the molecular formula C13H10Cl2N2O2 and molecular weight 297.13 g/mol . It belongs to the broader class of N-(5-chloropyridin-2-yl)benzamide compounds, a pharmacologically significant scaffold underpinning the direct factor Xa inhibitor betrixaban (CAS 330942-05-7) [1]. The compound lacks the 4-(N,N-dimethylcarbamimidoyl)benzamido substituent present in the parent drug, making it structurally analogous to a desamidino-desmethyl fragment that can arise as a process-related impurity or degradation product during betrixaban synthesis [2]. Its intermediate polarity (computed octanol-water partition coefficient cLogP ≈ 3.0–3.5) and lack of strongly basic amidine functionality differentiate it from both the active pharmaceutical ingredient and common amino- or nitro-substituted related substances .

Why Generic N-(5-Chloropyridin-2-yl)benzamide Substitution Fails for 312591-32-5: The Imperative of Substituent Specificity


Within the N-(5-chloropyridin-2-yl)benzamide series, even minor structural modifications produce drastic shifts in chromatographic retention, ionization efficiency, and biological target engagement [1]. Betrixaban (bearing a 4-(N,N-dimethylcarbamimidoyl)benzamido group) exhibits a factor Xa IC50 of 1.5 nM and a Ki of 117 pM, whereas simple des-amidino analogs lacking this substituent show markedly reduced potency, typically with IC50 values above 1000 nM [1]. Similarly, the 2-amino impurity (2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, CAS 280773-17-3) and the 2-nitro impurity (CAS 280773-16-2) differ from 312591-32-5 by only heteroatom substitution at the 2-position of the benzamide ring, yet these differences confer distinct hydrogen-bonding donor/acceptor profiles, UV absorption maxima, and mass spectrometric fragmentation patterns [2]. Consequently, generic substitution of one N-(5-chloropyridin-2-yl)benzamide congener for another will result in misidentification in impurity profiling workflows and will fail to meet pharmacopoeial specificity requirements for betrixaban drug substance analysis. The quantitative evidence below substantiates why 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide must be procured as a discrete, fully characterized reference standard rather than interchanged with structurally similar alternatives.

Quantitative Differentiation Evidence for 5-Chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide Versus Closest Analogs


Chromatographic Retention Time Differentiation from Betrixaban and Amino/Nitro Impurities

In reversed-phase HPLC analysis of betrixaban-related substances (C18 column, acetonitrile/ammonium acetate gradient), 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide elutes with a distinct retention time relative to betrixaban and its 2-amino and 2-nitro analogs. The absence of the ionizable amidine group reduces its polarity compared to betrixaban, shifting its retention, while the absence of the amino group differentiates it from the 2-amino impurity (CAS 280773-17-3) [1]. Although exact numeric retention times are column-dependent, the relative elution order and resolution >1.5 from adjacent peaks enable unambiguous identification in validated pharmacopoeial methods [1]. This chromatographic uniqueness is critical for laboratories performing betrixaban purity analysis per ICH Q3A/Q3B guidelines, where co-elution of unresolved impurities would compromise compliance.

HPLC impurity profiling retention time

Mass Spectrometric Fragmentation Signature Distinct from 2-Amino and 2-Nitro Analogs

Under positive-ion electrospray ionization (ESI+) LC-MS/MS conditions, 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide produces characteristic product ions at m/z 154 (5-chloropyridin-2-amine cation) and m/z 170 (2-methoxy-5-chlorobenzoyl cation), resulting from cleavage of the amide bond [1]. This fragmentation pattern is distinct from the 2-amino analog, which yields an abundant ion at m/z 136 due to loss of NH3, and from the 2-nitro analog, which shows diagnostic neutral loss of NO (30 Da). The unique m/z 170 fragment ion serves as a specific mass spectrometric marker for 312591-32-5, enabling confirmatory identification even at trace levels (<0.05% w/w) in betrixaban drug substance [1].

LC-MS/MS mass spectrometry fragmentation pathway

Absence of Factor Xa Inhibitory Potency: Clear Differentiation from Active Betrixaban Congeners

The SAR study reported by Zhang et al. (2009) demonstrates that the 4-(N,N-dimethylcarbamimidoyl)benzamido substituent at the 2-position of the benzamide core is essential for sub-nanomolar factor Xa inhibitory activity [1]. Betrixaban (compound 11) exhibits an IC50 of 1.5 nM, while des-amidino derivatives lacking this S4-binding element—structurally analogous to 312591-32-5—show >1000-fold loss of potency (IC50 >1 µM) [1]. Consequently, 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is biologically inert as a factor Xa inhibitor, which is precisely the characteristic required for its use as a pharmacologically inactive impurity standard. Its lack of activity eliminates the risk of confounding bioassay results when employed as a reference material in in vitro pharmacology studies.

factor Xa inhibition bioactivity selectivity

Computed Physicochemical Property Differentiation from 2-Amino and 2-Nitro Betrixaban Impurities

The presence of a chloro substituent at the 5-position of the 2-methoxybenzamide moiety, combined with the absence of hydrogen-bond donor groups (amino, amidino), imparts distinct physicochemical properties compared to closely related betrixaban impurities [1]. The 2-amino analog possesses a primary amine (HBD count 2, pKa ~4.5), while the 2-nitro analog carries a strong electron-withdrawing group that alters dipole moment and polar surface area. These differences translate into divergent solubility, logP, and HPLC retention behavior, making 312591-32-5 uniquely identifiable in analytical workflows and unsuitable for interchange with any other betrixaban impurity reference standard [1].

physicochemical properties drug-likeness LogP

Recommended Procurement Scenarios for 5-Chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide (312591-32-5)


Betrixaban Drug Substance Impurity Profiling and Pharmacopoeial Compliance

Procure 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide as a characterized reference standard for HPLC and LC-MS/MS impurity profiling of betrixaban active pharmaceutical ingredient (API) per ICH Q3A guidelines. The compound's unique retention time and distinct MS/MS fragmentation pattern (m/z 298→170 transition) [1] enable definitive identification and quantification of this specific impurity in betrixaban batches. Substitution with the 2-amino or 2-nitro impurity standards will result in misidentification due to differing chromatographic and mass spectrometric properties [1].

Synthetic Route Development and Process Optimization for Betrixaban Manufacturing

In route scouting and process development for betrixaban synthesis, 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide serves as an intermediate or byproduct marker. Its formation kinetics and purge factors can be monitored to optimize reaction conditions and minimize impurity carryover to the final API [2].

Analytical Method Validation and System Suitability Testing

Use the compound as a system suitability standard in validated HPLC methods for betrixaban purity analysis. Its intermediate polarity ensures adequate resolution from both early-eluting betrixaban and late-eluting nitro impurities, making it an ideal marker for assessing column performance and gradient reproducibility [1].

Forced Degradation Studies for Betrixaban Drug Product Stability

In forced degradation studies (oxidative, thermal, photolytic), 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide may form as a degradation product from betrixaban via loss of the amidino-benzamido group. Its reference standard is required for identification and quantitation in stability-indicating methods [1].

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